

A Comparative Guide to Novel CYP51 Inhibitors for Antifungal Drug Development

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Compound of Interest		
Compound Name:	Cyp51-IN-19	
Cat. No.:	B15563336	Get Quote

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of emerging inhibitors targeting cytochrome P450 family 51 (CYP51), a critical enzyme in fungal ergosterol biosynthesis. While this guide aims to provide a comprehensive overview, it is important to note that publicly available information on a compound referred to as "Cyp51-IN-19" is not available at the time of this publication. Therefore, the following sections will focus on a selection of other novel, well-documented CYP51 inhibitors.

The enzyme CYP51, also known as sterol 14α-demethylase, is a key target for azole antifungal drugs.[1][2] These drugs function by inhibiting CYP51, which disrupts the production of ergosterol, an essential component of the fungal cell membrane. This disruption leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth.[3] However, the rise of drug-resistant fungal strains necessitates the development of new and more effective CYP51 inhibitors.[4][5] This guide provides a comparative overview of several novel inhibitors, including oteseconazole (VT-1161), ravuconazole and its prodrug fosravuconazole, and PC1244.

Performance and Efficacy: A Quantitative Comparison

The in vitro activity of antifungal agents is a key indicator of their potential efficacy. This is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The half-maximal inhibitory







concentration (IC50) against the target enzyme, CYP51, provides a measure of the compound's potency at the molecular level.



Inhibitor	Fungal Species	MIC (μg/mL)	IC50 (μM)	Reference
Oteseconazole (VT-1161)	Candida albicans (fluconazole- resistant)	MIC50: 0.03	<0.039 (for C. albicans CYP51)	
Candida glabrata	Potent activity reported	Not specified		
Candida krusei	Potent activity reported	Not specified	_	
Trichophyton rubrum	Not specified	0.14	_	
Ravuconazole	Various fungi	0.025 - 0.78	Not specified	
Trypanosoma cruzi (epimastigote)	0.3	Not specified		-
Trypanosoma cruzi (amastigote)	0.001	Not specified		
Fosravuconazole (prodrug of Ravuconazole)	Madurella mycetomatis	Potent in vitro activity reported	Not specified	
PC1244	Aspergillus fumigatus	0.016 - 0.25	Not specified	_
Mucorales spp.	0.25 - 2	Not specified		_
Unnamed Tetrazole-based Inhibitor	Candida albicans	MIC80: <0.0625	Not specified	
Candida tropicalis	MIC80: <0.0625	Not specified		



Candida parapsilosis	MIC80: <0.0625	Not specified
Candida glabrata	MIC80: 0.25	Not specified
Candida krusei	MIC80: 0.25	Not specified
Cryptococcus neoformans	MIC80: 0.25	Not specified

Key Insights from Experimental Data:

- Oteseconazole (VT-1161) has demonstrated high potency against various Candida species, including those resistant to fluconazole. Clinical trial data from the ultraVIOLET study showed its superiority over fluconazole in treating and preventing recurrent vulvovaginal candidiasis. A key feature of oteseconazole is its high selectivity for fungal CYP51 over human CYP enzymes, which is attributed to its tetrazole moiety. This selectivity is expected to reduce the risk of drug-drug interactions.
- Ravuconazole and its prodrug Fosravuconazole exhibit broad-spectrum activity against a
 range of fungi and have also been investigated for treating parasitic infections like Chagas
 disease. Fosravuconazole offers the advantage of being an oral prodrug with favorable
 pharmacokinetic properties and low toxicity. Clinical trials have shown its efficacy in treating
 eumycetoma, with the benefit of weekly dosing compared to the daily regimen of
 itraconazole.
- PC1244 is a novel triazole designed for topical or inhaled administration and has shown potent activity against Aspergillus fumigatus and even challenging-to-treat Mucorales.
- A recently reported unnamed tetrazole-based inhibitor from Shenyang Pharmaceutical University has shown broad-spectrum antifungal activity, including against fluconazoleresistant strains, and a favorable in vitro safety profile.

Experimental Methodologies

The evaluation of novel CYP51 inhibitors involves a series of standardized in vitro and in vivo experiments.



In Vitro Susceptibility Testing (MIC Determination)

The minimum inhibitory concentrations (MICs) are typically determined using broth microdilution methods following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies
 are then suspended in sterile saline or broth, and the turbidity is adjusted to a standard
 concentration (e.g., 0.5 McFarland standard).
- Drug Dilution: The test compounds are serially diluted in a multi-well microtiter plate using a suitable broth medium.
- Inoculation: Each well is inoculated with the standardized fungal suspension.
- Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
- Reading Results: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to a drug-free control well.

CYP51 Enzyme Inhibition Assay (IC50 Determination)

This assay directly measures the inhibitory effect of a compound on the activity of the CYP51 enzyme.

- Enzyme Preparation: Recombinant fungal CYP51 is expressed and purified.
- Assay Reaction: The purified enzyme is incubated with its substrate (e.g., lanosterol) and the
 test inhibitor at various concentrations. The reaction is initiated by adding a source of
 reducing equivalents, such as NADPH.
- Product Quantification: The reaction is stopped, and the sterol products are extracted. The
 amount of the demethylated product is quantified using techniques like gas chromatographymass spectrometry (GC-MS).
- IC50 Calculation: The IC50 value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.



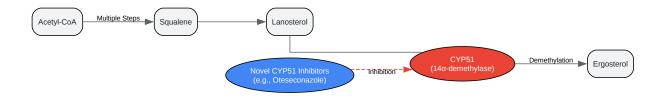
Ergosterol Biosynthesis Analysis

This cellular assay confirms that the antifungal activity of the compound is due to the inhibition of the ergosterol biosynthesis pathway.

- Fungal Cell Culture: Fungal cells are grown in a suitable medium.
- Inhibitor Treatment: The cells are treated with the test compound at various concentrations for a specific duration.
- Sterol Extraction: The cells are harvested, and the total sterols are extracted using a solvent-based method.
- Sterol Analysis: The extracted sterols are analyzed by GC-MS to identify and quantify the different sterol components. Inhibition of CYP51 leads to a decrease in ergosterol levels and an accumulation of its precursor, lanosterol.

Visualizing the Mechanism and Workflow

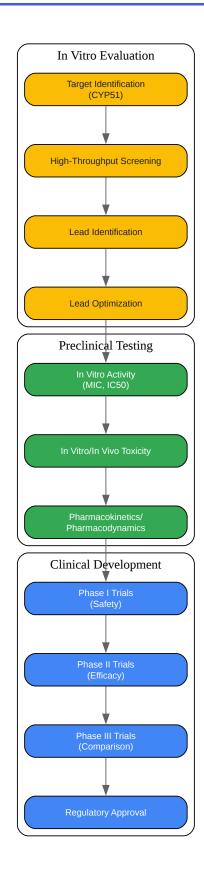
To better understand the context of CYP51 inhibition, the following diagrams illustrate the ergosterol biosynthesis pathway and a typical workflow for the discovery and evaluation of novel inhibitors.



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Ergosterol Biosynthesis Pathway and CYP51 Inhibition.





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General Workflow for Novel CYP51 Inhibitor Development.



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